{1-[(4-bromo-2-chlorophenoxy)methyl]-1H-pyrazol-3-yl}[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone
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Overview
Description
The compound {1-[(4-bromo-2-chlorophenoxy)methyl]-1H-pyrazol-3-yl}[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone is a complex organic molecule featuring multiple functional groups, including bromine, chlorine, hydroxyl, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(4-bromo-2-chlorophenoxy)methyl]-1H-pyrazol-3-yl}[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the 4-bromo-2-chlorophenoxy intermediate, which can be synthesized by reacting 4-bromo-2-chlorophenol with methyl chloroformate under basic conditions. This intermediate is then reacted with 1H-pyrazole-3-carboxaldehyde to form the pyrazole derivative. .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
{1-[(4-bromo-2-chlorophenoxy)methyl]-1H-pyrazol-3-yl}[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone: undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as or .
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like or .
Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as amines, thiols, and alkoxides
Major Products Formed
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of hydroxyl derivatives
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
{1-[(4-bromo-2-chlorophenoxy)methyl]-1H-pyrazol-3-yl}[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone: has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with specific biological targets.
Materials Science: The compound’s unique structural features make it a candidate for the development of advanced materials with specific properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry research.
Mechanism of Action
The mechanism of action of {1-[(4-bromo-2-chlorophenoxy)methyl]-1H-pyrazol-3-yl}[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone involves its interaction with molecular targets such as enzymes or receptors. The presence of multiple functional groups allows it to form specific interactions, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces, with its targets. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- {1-[(4-bromo-2-chlorophenoxy)methyl]-1H-pyrazol-3-yl}[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone
- {1-[(4-bromo-2-chlorophenoxy)methyl]-1H-pyrazol-3-yl}[5-hydroxy-5-(difluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone
- {1-[(4-bromo-2-chlorophenoxy)methyl]-1H-pyrazol-3-yl}[5-hydroxy-5-(methyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone
Uniqueness
The uniqueness of This compound lies in the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in medicinal chemistry for the design of drugs with improved pharmacokinetic and pharmacodynamic profiles.
Properties
Molecular Formula |
C15H11BrClF3N4O3 |
---|---|
Molecular Weight |
467.62 g/mol |
IUPAC Name |
[1-[(4-bromo-2-chlorophenoxy)methyl]pyrazol-3-yl]-[5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]methanone |
InChI |
InChI=1S/C15H11BrClF3N4O3/c16-9-1-2-12(10(17)7-9)27-8-23-6-3-11(22-23)13(25)24-14(26,4-5-21-24)15(18,19)20/h1-3,5-7,26H,4,8H2 |
InChI Key |
YDHUMXXKFQLJJA-UHFFFAOYSA-N |
Canonical SMILES |
C1C=NN(C1(C(F)(F)F)O)C(=O)C2=NN(C=C2)COC3=C(C=C(C=C3)Br)Cl |
Origin of Product |
United States |
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